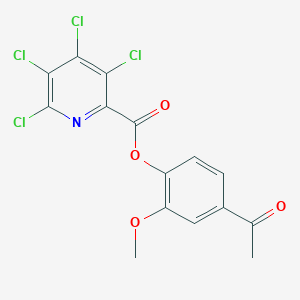

N-(2-(4-(3-(phenylsulfonyl)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

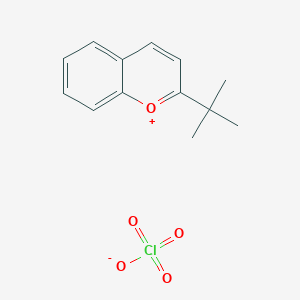

N-(2-(4-(3-(phenylsulfonyl)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H26ClN3O4S2 and its molecular weight is 472.02. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalysis and Enantioselectivity

Compounds derived from l-Piperazine-2-carboxylic acid, similar in structure to the compound , have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. The presence of an arene sulfonyl group, analogous to the phenylsulfonyl moiety in the target compound, was crucial for achieving high enantioselectivity, yielding up to 99% isolated yields and enantioselectivities up to 97% for a broad range of substrates. This highlights the potential use of similar compounds in catalyzing chemical reactions with high specificity and efficiency (Zhouyu Wang et al., 2006).

Chemical Synthesis and Modification

The sulfomethylation of piperazine and polyazamacrocycles demonstrates another area of application for similar compounds. Through sulfomethylation, various derivatives were synthesized, showcasing the adaptability of piperazine-based structures in creating complex molecules with potential for diverse chemical and biological applications. The process depended significantly on pH, illustrating the intricate control over the chemical properties and functionalities of the resulting compounds (J van Westrenen & A D Sherry, 1992).

Antimicrobial and Antifungal Activities

Research into novel carboxamide compounds containing piperazine and arylsulfonyl moieties, similar to the core structure of the target compound, showed promising herbicidal and antifungal activities. These compounds, through their structural design, exhibited effectiveness against dicotyledonous plants and demonstrated superior antifungal activities compared to commercial fungicides at certain concentrations. This suggests the potential of such compounds in agricultural and pharmaceutical applications as new lead inhibitors or fungicides (Baolei Wang et al., 2016).

Structural and Mechanistic Studies

The detailed structural and mechanistic studies on compounds with similar functionalities, such as the synthesis and X-ray analysis of N,N′-bis((thiophene-2-carboxamide)propyl)piperazine, provide insights into the molecular architecture and potential interactions of these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of these molecules in various scientific domains, including material science, pharmaceuticals, and catalysis (A. Balaban et al., 2008).

Wirkmechanismus

Mode of Action

Based on its structural similarity to other piperazine derivatives, it might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

Based on its molecular weight of 47202, it is likely to have good oral bioavailability, as compounds with a molecular weight below 500 generally have good absorption and permeability .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification and mode of action studies .

Eigenschaften

IUPAC Name |

N-[2-[4-[3-(benzenesulfonyl)propanoyl]piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S2.ClH/c24-19(7-15-29(26,27)18-4-2-1-3-5-18)23-12-10-22(11-13-23)9-8-21-20(25)17-6-14-28-16-17;/h1-6,14,16H,7-13,15H2,(H,21,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPLOGLZSAXNFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(cyclopropylmethyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2775703.png)

![2-{4-[(3-Fluorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)pyrimidine](/img/structure/B2775704.png)

![(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2775706.png)

![Methyl 6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2775707.png)

![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2775716.png)

![(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2775719.png)

![ethyl 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2775721.png)